molecular formula C12H10ClFN2O B582150 5-Chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-ylamine CAS No. 1269815-38-4

5-Chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-ylamine

Cat. No. B582150
CAS RN: 1269815-38-4
M. Wt: 252.673
InChI Key: CYDCJQODHOGTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-ylamine is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as 'Lenvatinib' and is a multi-targeted tyrosine kinase inhibitor. It has been found to have anticancer properties and is currently being studied for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-ylamine involves the inhibition of multiple tyrosine kinases, which are enzymes that play a crucial role in the growth and proliferation of cancer cells. By inhibiting these enzymes, this compound can effectively block the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can have significant biochemical and physiological effects on cancer cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells, thereby effectively killing them. Additionally, it can also inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-Chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-ylamine in lab experiments is its potent anticancer properties. It has been found to be effective against a wide range of cancer types, making it a versatile compound for cancer research. However, one of the limitations of using this compound is that it can be toxic to normal cells as well, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 5-Chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-ylamine. One of the most promising areas of research is its potential use in combination with other anticancer drugs to enhance their effectiveness. Additionally, further studies are needed to understand the long-term effects of this compound on normal cells and its potential for use in cancer prevention. Furthermore, research can be conducted to investigate the use of this compound in other diseases such as autoimmune diseases and inflammatory diseases.
Conclusion:
This compound is a compound with significant potential in scientific research, particularly in the field of cancer treatment. Its potent anticancer properties and mechanism of action make it a promising compound for further research. While there are limitations to its use, the future directions for research on this compound are numerous, and it is likely to continue to be an important area of study in the years to come.

Synthesis Methods

The synthesis of 5-Chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-ylamine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 5-chloro-2-fluoro-4-iodoanisole with 2-aminopyridine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

5-Chloro-4-(5-fluoro-2-methoxy-phenyl)-pyridin-2-ylamine has been extensively studied for its potential use in cancer treatment. It has been found to have potent anticancer properties and is currently being used in clinical trials for the treatment of various types of cancer, including thyroid cancer, liver cancer, and kidney cancer.

properties

IUPAC Name

5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O/c1-17-11-3-2-7(14)4-9(11)8-5-12(15)16-6-10(8)13/h2-6H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDCJQODHOGTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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